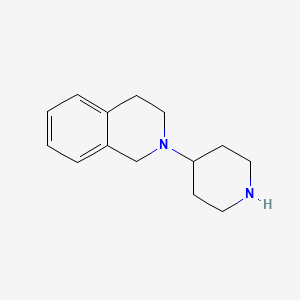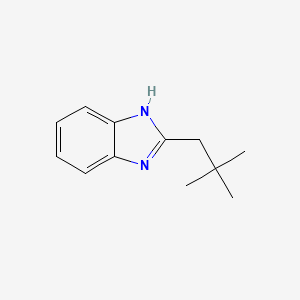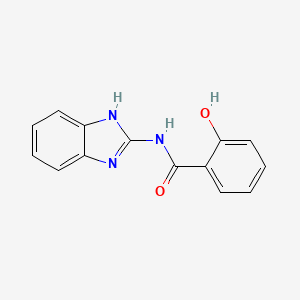
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
Descripción general
Descripción
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . It has an empirical formula of C6H8N2O2S and a molecular weight of 172.20 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can be represented by the SMILES stringCCOC(=O)c1snnc1C . The InChI representation is 1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)7-8-11-5/h3H2,1-2H3 . Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate were not found in the search results, it’s known that this compound may be used in the preparation of compounds with potent fungicidal activity .Physical And Chemical Properties Analysis
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has a refractive index of n20/D 1.5050 (lit.) and a density of 1.265 g/mL at 25 °C (lit.) . The compound has an assay of 97% .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds derived from 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid, which is structurally similar to Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, have shown promising antimicrobial activity. These compounds have been observed to be particularly effective against Gram-positive bacteria . The potential antimicrobial effect of these new compounds was observed mainly against Gram-positive bacteria .
Anticancer Agents
Thiadiazole derivatives, including those containing a structure similar to Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, have been studied for their potential as anticancer agents . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets, exerting a broad spectrum of biological activities .
Fungicidal Activity
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, a compound similar to Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, has been used in the preparation of compounds with potent fungicidal activity .
Lipophilicity Studies
The lipophilicity of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, a compound structurally similar to Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, has been studied using reversed-phase thin-layer chromatography .
Antibacterial Activity
Particularly, compounds similar to Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate showed considerable antibacterial activity against the B. subtilis and P. aeruginosa .
Safety and Hazards
The compound is classified under GHS07. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and manage potential risks .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is a bioactive nitrogen-containing heterocycle . .
Mode of Action
It’s known that the compound may be used in the preparation of compounds with potent fungicidal activity .
Biochemical Pathways
It’s known that the compound may be used in the preparation of compounds with potent fungicidal activity , suggesting it may interact with biochemical pathways related to fungal growth and proliferation.
Pharmacokinetics
The compound has a molecular weight of 17220 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound may be used in the preparation of compounds with potent fungicidal activity , suggesting it may have antifungal effects.
Propiedades
IUPAC Name |
ethyl 5-methylthiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYHEWXYWCDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325979 | |
| Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
CAS RN |
29682-53-9 | |
| Record name | 29682-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



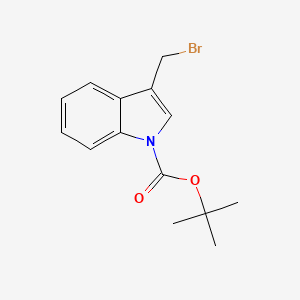
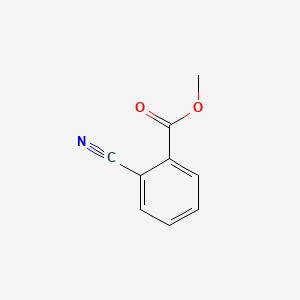

![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)

